molecular formula C13H18N6O2 B2534047 1-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034373-62-9

1-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2534047
CAS RN: 2034373-62-9
M. Wt: 290.327
InChI Key: JFEVAFSMBHFQLH-UHFFFAOYSA-N
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Description

1-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H18N6O2 and its molecular weight is 290.327. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds with pyrazole and triazole rings, like the one , are often subjects of research due to their potential pharmaceutical applications. For instance, S. Ito et al. (1983) reported on the synthesis of 3,5-disubstituted 1-methyl-1H-1,2,4-triazoles and -pyrazoles, indicating a broad interest in the synthesis techniques and the potential of these heterocycles in drug development (Ito et al., 1983).

Antimicrobial Activity

Research on pyrazole derivatives, such as the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, highlights the antimicrobial potential of these compounds. Nada M. Abunada et al. (2008) explored this aspect, suggesting possible applications in combating microbial infections (Abunada et al., 2008).

Catalysts in Chemical Reactions

Pyrazolyl and triazolyl compounds have been utilized as ligands in catalysis. C. Hua et al. (2012) discussed the synthesis of rhodium(I) and iridium(I) complexes containing mixed pyrazolyl–triazolyl ligands, showcasing their utility as catalysts for hydroamination, an important reaction in organic synthesis (Hua et al., 2012).

Anticancer and Anti-inflammatory Properties

The development of compounds with potential anticancer and anti-inflammatory properties is another area of interest. For example, A. Isloor et al. (2009) synthesized new Mannich bases derived from 1,2,4-triazoles, evaluating their antibacterial and antifungal activity, which might indicate broader bioactivity relevant to the compound (Isloor et al., 2009).

Novel Synthetic Routes

Exploration of new synthetic routes for heterocyclic compounds, including pyrazoles and triazoles, is crucial for expanding the toolkit available for pharmaceutical development. L. Luca et al. (2004) demonstrated a mild procedure for preparing 3-aryl-4-formylpyrazoles, providing insights into methodologies that could potentially apply to the synthesis of complex molecules like the one (Luca et al., 2004).

properties

IUPAC Name

1-methyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-18-9-12(16-17-18)13(20)15-10-6-14-19(7-10)8-11-4-2-3-5-21-11/h6-7,9,11H,2-5,8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEVAFSMBHFQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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